molecular formula C8H10F6O2 B1451586 4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate CAS No. 885276-39-1

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate

Cat. No.: B1451586
CAS No.: 885276-39-1
M. Wt: 252.15 g/mol
InChI Key: OOKAMCOYHHGELK-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate is an organic compound with the molecular formula C8H10F6O2. It is a fluorinated ester, known for its unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various scientific research applications, particularly in the fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate can be synthesized through the esterification of 4,4,4-trifluorobutyric acid with 4,4,4-trifluorobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of 4,4,4-trifluorobutyric acid and 4,4,4-trifluorobutanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 4,4,4-Trifluorobutyric acid and 4,4,4-trifluorobutanol.

    Reduction: 4,4,4-Trifluorobutanol.

    Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate is utilized in several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Material Science: Incorporated into polymers and coatings to enhance their chemical resistance and thermal stability.

    Biology and Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties and biocompatibility.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate is primarily based on its chemical reactivity and the presence of fluorine atoms. The fluorine atoms enhance the compound’s stability and resistance to degradation, making it useful in various applications. The ester bond in the compound can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluorobutyrate: Another fluorinated ester with similar chemical properties but different alkyl group.

    4,4,4-Trifluorobutyric acid: The parent acid of the ester, used in similar applications.

    4,4,4-Trifluorobutanol: The corresponding alcohol, also used in organic synthesis and material science.

Uniqueness

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as high stability, resistance to hydrolysis, and enhanced reactivity in nucleophilic substitution reactions. These properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6O2/c9-7(10,11)3-1-5-16-6(15)2-4-8(12,13)14/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKAMCOYHHGELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)COC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663088
Record name 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-39-1
Record name 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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